molecular formula C10H18Cl2Sn B14316065 Butyl(dichloro)(cyclohex-2-en-1-yl)stannane CAS No. 112521-00-3

Butyl(dichloro)(cyclohex-2-en-1-yl)stannane

Cat. No.: B14316065
CAS No.: 112521-00-3
M. Wt: 327.86 g/mol
InChI Key: GUOPERWYYTVHCL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl(dichloro)(cyclohex-2-en-1-yl)stannane is an organotin compound characterized by the presence of a butyl group, two chlorine atoms, and a cyclohex-2-en-1-yl group attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl(dichloro)(cyclohex-2-en-1-yl)stannane typically involves the reaction of cyclohex-2-en-1-ylmagnesium bromide with butyltin trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

Cyclohex-2-en-1-ylMgBr+BuSnCl3This compound+MgBrCl\text{Cyclohex-2-en-1-ylMgBr} + \text{BuSnCl}_3 \rightarrow \text{this compound} + \text{MgBrCl} Cyclohex-2-en-1-ylMgBr+BuSnCl3​→this compound+MgBrCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl(dichloro)(cyclohex-2-en-1-yl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products

    Oxidation: Organotin oxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Butyl(dichloro)(cyclohex-2-en-1-yl)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Butyl(dichloro)(cyclohex-2-en-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions and other biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Butyl(dichloro)(cyclohexyl)stannane
  • Butyl(dichloro)(phenyl)stannane
  • Butyl(dichloro)(methyl)stannane

Uniqueness

Butyl(dichloro)(cyclohex-2-en-1-yl)stannane is unique due to the presence of the cyclohex-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications where such properties are desired.

Properties

CAS No.

112521-00-3

Molecular Formula

C10H18Cl2Sn

Molecular Weight

327.86 g/mol

IUPAC Name

butyl-dichloro-cyclohex-2-en-1-ylstannane

InChI

InChI=1S/C6H9.C4H9.2ClH.Sn/c1-2-4-6-5-3-1;1-3-4-2;;;/h1-3H,4-6H2;1,3-4H2,2H3;2*1H;/q;;;;+2/p-2

InChI Key

GUOPERWYYTVHCL-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](C1CCCC=C1)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.